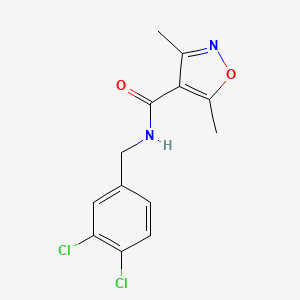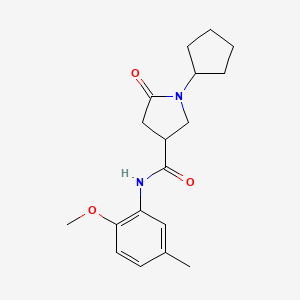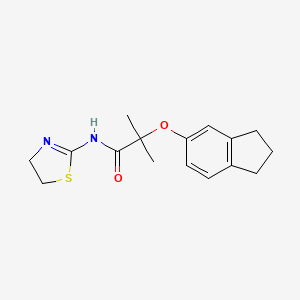![molecular formula C26H26F3N3 B4621879 6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, closely related to the specified compound, involves multi-step chemical processes that include selective N-alkylation, reactions with primary aliphatic amines, cyclic secondary amines, or L-amino acids under different conditions. These methods provide a range of derivatives with potential anticancer activity, highlighting the compound's significance in medicinal chemistry (Chavva et al., 2013). Additionally, the synthesis can involve reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride, indicating the compound's versatility in chemical reactions (Prachayasittikul et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied, revealing insights into their vibrational spectra, conformations, and hydrogen bonding characteristics. Investigations using FT-IR, FT-Raman spectra, and density functional theory (DFT) have provided detailed descriptions of the molecular fundamentals, predicting the predominance of different tautomers and the stabilization of conformers through intramolecular hydrogen bonding (Bahgat et al., 2009).
Chemical Reactions and Properties
Adamantyl-substituted pyrazolo[3,4-b]pyridine derivatives demonstrate a range of chemical reactions, including substitutions by thiols and the formation of various isomeric sulfides. These reactions are influenced by factors such as the presence of triethylamine, which can alter the ratio of α to β-sulfides, underscoring the compound's reactive adaptability (Prachayasittikul et al., 1991).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, including their crystalline structures, have been elucidated through X-ray crystallography, revealing diverse molecular conformations and packing arrangements. These studies highlight the compound's structural diversity and potential for forming various solid-state arrangements, which can be pivotal for its applications in materials science (Litvinov et al., 1985).
Chemical Properties Analysis
The chemical properties of the compound, particularly its interaction with various reagents and its behavior under different chemical conditions, have been a focus of research, revealing its potential for generating a wide array of derivatives. These properties are crucial for exploring its applications across various fields of chemistry and pharmacology (Chavva et al., 2013).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Ligand Behavior
Bidentate NHC^pyrozolate Ligands in Luminescent Platinum(II) Complexes : A novel bidentate ligand, derived from an N-heterocyclic carbene precursor linked to a trifluoromethyl (CF3) functionalized pyrazole ring, has been developed for the first time. This ligand has been used to prepare phosphorescent complexes with platinum(II) centers, resulting in compounds with significant emission properties, including a platinum(II) complex that exhibits sky-blue luminescence with high photoluminescence quantum yields. This research showcases the potential of incorporating adamantyl and cyclopropyl groups into ligands for developing luminescent materials (Naziruddin et al., 2015).
Gas Separation Membranes
Thermally Rearranged Polybenzoxazoles with Adamantane Groups : A study introduced a high thermal stable bulky cycloaliphatic moiety, adamantane, into aromatic ortho-hydroxypolyimides. This approach led to the development of polybenzoxazole (TR-PBO) materials, which showed promise as gas separation membranes. By incorporating adamantane groups, this work highlights the application of such structures in enhancing the thermal stability and gas separation efficiency of polymeric membranes (Aguilar-Lugo et al., 2018).
Catalysis and Synthetic Chemistry
Enantioselective Cyclopropane Functionalizations : A palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane was developed to synthesize cyclopropane-fused γ-lactams in an enantioselective manner. This method highlights the synthetic utility of adamantane derivatives in constructing complex, biologically relevant structures with high enantioselectivity, showcasing the role of such compounds in catalytic synthetic processes (Pedroni & Cramer, 2015).
Anticholinesterase Potential
Crystal Correlation of Heterocyclic Imidazo[1,2-a]pyridine Analogues : A series of imidazo[1,2-a]pyridine-based derivatives were synthesized, including structures with adamantane groups. These compounds were evaluated for their anticholinesterase potential, highlighting the medicinal chemistry applications of adamantylated heterocycles in developing potential therapeutic agents (Kwong et al., 2019).
Eigenschaften
IUPAC Name |
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3/c27-26(28,29)20-11-21(25-12-15-8-16(13-25)10-17(9-15)14-25)30-24-22(20)23(18-6-7-18)31-32(24)19-4-2-1-3-5-19/h1-5,11,15-18H,6-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDRPENVPJUGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C45CC6CC(C4)CC(C6)C5)C(F)(F)F)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)

![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)
![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)